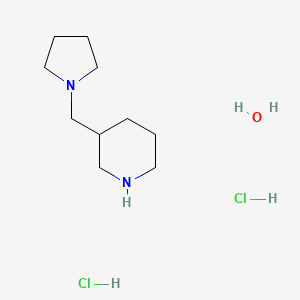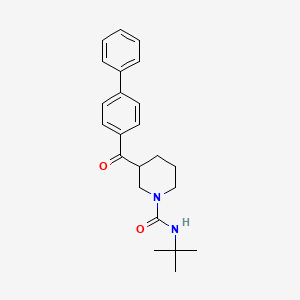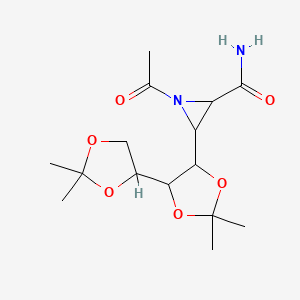![molecular formula C15H13ClN2O6S B6136211 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B6136211.png)
3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid, also known as NPPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPPB is a sulfonylurea compound that has been widely used as a pharmacological tool to study the function of ion channels, transporters, and receptors in various biological systems.
Applications De Recherche Scientifique
3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been widely used in scientific research to study the function of ion channels, transporters, and receptors in various biological systems. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to inhibit various ion channels such as CFTR, TRPV4, and ANO1. CFTR is a chloride channel that is mutated in cystic fibrosis, and 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to increase the activity of mutant CFTR channels. TRPV4 is a calcium-permeable ion channel that is involved in various physiological processes such as osmosensation and mechanosensation. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to inhibit TRPV4 channels and reduce the response to mechanical stimuli. ANO1 is a calcium-activated chloride channel that is involved in various physiological processes such as smooth muscle contraction and epithelial secretion. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to inhibit ANO1 channels and reduce the contraction of smooth muscle cells.
Mécanisme D'action
3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid inhibits ion channels by binding to specific sites on the channel protein and altering the conformation of the channel. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to interact with the transmembrane domains of ion channels and block the ion permeation pathway. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid can also affect the gating properties of ion channels and alter the voltage dependence and kinetics of channel activation and inactivation.
Biochemical and Physiological Effects:
3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to have various biochemical and physiological effects in different biological systems. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to increase the activity of mutant CFTR channels and improve chloride transport in cystic fibrosis cells. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to reduce the response to mechanical stimuli in TRPV4 channels and reduce the contraction of smooth muscle cells. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has several advantages for lab experiments. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid is a potent and selective inhibitor of ion channels, making it an excellent pharmacological tool for studying the function of ion channels in various biological systems. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has also been shown to have low toxicity and good solubility, making it suitable for in vivo experiments. However, 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has some limitations for lab experiments. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid can affect the activity of multiple ion channels and transporters, making it difficult to interpret the results of experiments. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid can also have off-target effects and interact with proteins other than ion channels, leading to unintended effects.
Orientations Futures
There are several future directions for 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid research. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to have potential therapeutic applications in cystic fibrosis, cancer, and other diseases. Further research is needed to optimize the pharmacological properties of 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid and develop more potent and selective inhibitors of ion channels. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid can also be used to study the role of ion channels in various physiological processes such as pain, inflammation, and cardiovascular function. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid can also be used in drug discovery to identify novel targets for therapeutic intervention. Overall, 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid is a valuable tool for scientific research and has significant potential for future applications.
Méthodes De Synthèse
3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid can be synthesized by reacting 4-chloro-3-nitrobenzenesulfonyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid. The purity of the synthesized 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
3-[(4-chloro-3-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O6S/c16-12-7-6-11(8-14(12)18(21)22)25(23,24)17-13(9-15(19)20)10-4-2-1-3-5-10/h1-8,13,17H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKJMUPYYYTTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-nitrobenzenesulfonamido)-3-phenylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6136134.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6136139.png)
![1-[(1-{4-[3-(methoxymethyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B6136148.png)
![4-(1-naphthylmethyl)-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6136155.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6136162.png)

![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6136168.png)

![N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6136179.png)

![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6136204.png)
![5-(2-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136225.png)

